molecular formula C18H21NO5S B15240425 ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B15240425
M. Wt: 363.4 g/mol
InChI Key: KGYDGECQNLZIHY-MFOYZWKCSA-N
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Description

Ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves multi-step reactions. One common method includes the cyclization of a thiosemicarbazide derivative with an α,β-unsaturated ester under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-[3-(5-acetyl-2-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
  • Ethyl 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetate

Uniqueness

Ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the acetyl and ethoxy groups enhances its potential as a pharmacologically active compound .

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl (2Z)-2-[3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C18H21NO5S/c1-4-23-15-7-6-13(12(3)20)8-14(15)10-19-16(21)11-25-17(19)9-18(22)24-5-2/h6-9H,4-5,10-11H2,1-3H3/b17-9-

InChI Key

KGYDGECQNLZIHY-MFOYZWKCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CN\2C(=O)CS/C2=C\C(=O)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CN2C(=O)CSC2=CC(=O)OCC

Origin of Product

United States

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